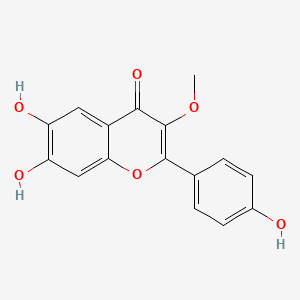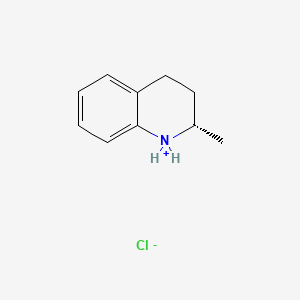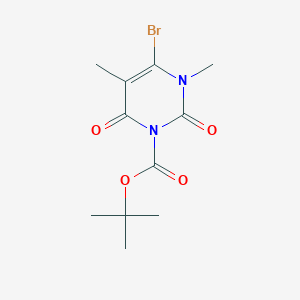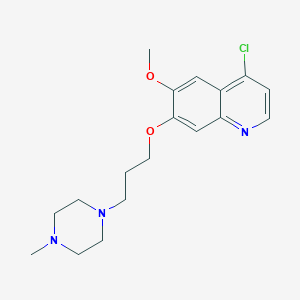
6,7,4'-Trihydroxy-3-methoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diosmetin can be synthesized through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid. The reaction typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of diosmetin often involves the extraction and purification from plant sources, particularly citrus fruits. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Diosmetin undergoes several types of chemical reactions, including:
Oxidation: Diosmetin can be oxidized to form various quinones.
Reduction: Reduction reactions can convert diosmetin to its corresponding dihydroflavone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups on the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of diosmetin, such as methoxylated and hydroxylated flavones .
Aplicaciones Científicas De Investigación
Diosmetin has a wide range of scientific research applications:
Mecanismo De Acción
Diosmetin exerts its effects through various molecular targets and pathways:
TrkB Receptor Agonist: Acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic activities.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Pathways: Modulates inflammatory cytokines and pathways, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Luteolin: A non-methylated flavone with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavone with comparable biological activities but lacks the methoxy group at the 4’ position.
Uniqueness
Diosmetin’s unique structural feature is the methoxy group at the 4’ position, which differentiates it from other flavones like luteolin and apigenin. This structural modification can influence its biological activity and pharmacokinetics .
Propiedades
Número CAS |
159506-37-3 |
|---|---|
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)10-6-11(18)12(19)7-13(10)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 |
Clave InChI |
SEIMWTXEHSQAHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)

![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)

![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)

![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)
